s-Triazine, 2-amino-4-(m-chloroanilino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Triazines and tetrazines are building blocks and have provided a new dimension to the design of biologically important organic molecules . The rich literature demonstrates various synthetic routes for a variety of triazines and tetrazines through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .Molecular Structure Analysis
Disubstituted s-triazine derivatives were synthesized using amino acids/substituted anilines and aq. NaHCO3 as base .Chemical Reactions Analysis
Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Physical And Chemical Properties Analysis
The unique properties of s-Triazine, 2-amino-4-(m-chloroanilino)- make it ideal for applications in pharmaceuticals, agrochemicals, and material science.Scientific Research Applications
-
Cancer Treatment
- Field : Medical and Pharmaceutical Research .
- Application : s-Triazine derivatives have been investigated for their anti-cancer activities . They are being studied as potential chemotherapy agents due to their high selectivity against cancer cells compared to normal cells and relatively low cytotoxicity .
- Methods : The structure of s-Triazine derivatives is modified and new substituents are introduced to obtain compounds with broad inhibitory activity on processes such as proliferation . In some cases, s-Triazine derivatives induce cell apoptosis .
- Results : Some s-Triazine derivatives have shown promising results in inhibiting enzymes involved in the process of tumorigenesis . For example, certain compounds have acted cytotoxic against HCT116 (human colorectal carcinoma) and MCF-7 cancer cell lines .
-
Flame Retardants
-
Anti-Inflammatory
- Field : Medical and Pharmaceutical Research .
- Application : s-Triazine derivatives have been used to develop anti-inflammatory drugs .
- Methods : Molecular hybrids of thiazolidine-4-one and s-triazine were prepared in a single step cyclo-condensation reaction of 2-amino-4,6-dichloro-1,3,5-triazine, aromatic aldehydes, and thioglycolic acid .
- Results : These molecular hybrids were evaluated for their biological activities .
-
Heterogeneous Catalysis
-
Photocatalysis
-
Separation and Storage
-
Antiviral
-
Antitumor
-
Cardiotonic
-
Anti-HIV
-
Analgesic
-
Anti-protozoal
Future Directions
S-Triazine, 2-amino-4-(m-chloroanilino)- has been extensively studied for its biological activity and potential applications in various fields. Its unique properties make it ideal for applications in pharmaceuticals, agrochemicals, and material science, indicating a promising future direction for this compound.
Relevant Papers The paper titled “s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation” provides an overview of the broad applicability of s-triazine . It discusses its wide activity spectrum and its use as a drug nano delivery system .
properties
IUPAC Name |
2-N-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5/c10-6-2-1-3-7(4-6)14-9-13-5-12-8(11)15-9/h1-5H,(H3,11,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOVYIZDTWXVSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC=NC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30222051 |
Source
|
Record name | s-Triazine, 2-amino-4-(m-chloroanilino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30222051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
s-Triazine, 2-amino-4-(m-chloroanilino)- | |
CAS RN |
718-43-4 |
Source
|
Record name | s-Triazine, 2-amino-4-(m-chloroanilino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000718434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | s-Triazine, 2-amino-4-(m-chloroanilino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30222051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.